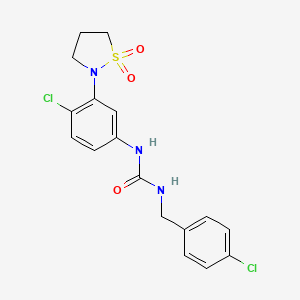

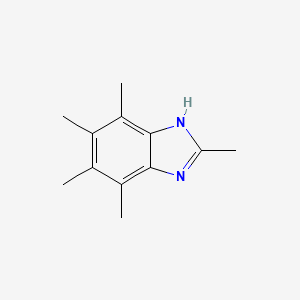

![molecular formula C24H18FN3 B2495347 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-53-2](/img/structure/B2495347.png)

3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of pyrazolo[4,3-c]quinoline derivatives often involves complex reactions utilizing a variety of precursors and catalysts to achieve the desired compound. For example, derivatives of 2-pyrazolin-5-one, which share a similar core structure to the compound , can be synthesized through catalytic reduction processes or by interaction with appropriate aldehydes and ketones, demonstrating the versatile approaches available for generating these compounds (Coutts & El-Hawari, 1977).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]quinoline derivatives is characterized by the presence of nitrogen atoms within the ring system, contributing to their unique chemical behaviors. The analysis of similarly substituted compounds reveals supramolecular structures that can form due to hydrogen bonding and π-π stacking interactions, illustrating the compound's ability to participate in complex molecular assemblies (Díaz et al., 2010).

Chemical Reactions and Properties

Pyrazolo[4,3-c]quinoline derivatives undergo a variety of chemical reactions, showcasing their reactivity and the impact of their molecular structure on their chemical properties. For instance, dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit provides a practical approach to access these compounds, emphasizing the significance of their molecular structure in facilitating chemical synthesis (Deng et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolo[4,3-c]quinoline derivatives, such as their emissive properties, are of particular interest. These compounds are known for their high-fluorescence intensity, making them suitable candidates for applications in organic light-emitting diodes (OLEDs). The variation in substituents can significantly influence their HOMO and LUMO levels, affecting their suitability for various applications (Szlachcic et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazolo[4,3-c]quinoline derivatives, such as their ability to form cyclic hydrogen-bonded tetramers or to engage in intramolecular cyclization and phosphonylation reactions, highlight their chemical versatility and potential for creating novel compounds with unique properties (Portilla et al., 2005).

科学的研究の応用

Synthesis and Chemical Properties

Quinoline derivatives, including those similar to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorophore properties. They are widely utilized in biochemistry and medicine for the study of various biological systems, particularly as DNA fluorophores based on fused aromatic systems. These compounds are sought after for their sensitivity and selectivity, making them valuable in research for identifying new compounds with enhanced properties (Aleksanyan & Hambardzumyan, 2013). Additionally, quinoline derivatives are explored for their antioxidant and radioprotective potentials, indicating their broad applicability in therapeutic and protective medicine.

Antimycobacterial Activity

Some derivatives of the pyrazolo[4,3-c]quinoline class have shown promising results in antimycobacterial activity studies. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through the Povarov reaction, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this study demonstrated significant antimycobacterial potency, highlighting the potential of pyrazolo[4,3-c]quinoline derivatives in the development of new antitubercular agents (Kantevari et al., 2011).

Anticancer Applications

The structure of quinoline derivatives, akin to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, has been utilized in the synthesis of anticancer prodrugs. For instance, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine demonstrated pH-sensitive drug release properties and effective cytotoxicity against cancer cells in vitro. Such studies suggest the significant potential of these compounds in the targeted treatment of cancer, offering a promising avenue for the development of novel chemotherapy agents (Tian et al., 2018).

Safety And Hazards

- Toxicity : Evaluate acute and chronic toxicity through animal studies.

- Environmental Impact : Assess its persistence, bioaccumulation, and potential harm to ecosystems.

- Handling Precautions : Proper lab practices, protective gear, and waste disposal protocols are crucial.

将来の方向性

- Biological Evaluation : Investigate its activity against specific diseases (e.g., cancer, inflammation).

- Structure-Activity Relationship (SAR) : Modify substituents to optimize potency and selectivity.

- Formulation : Develop dosage forms (tablets, injections) for clinical use.

- Clinical Trials : Evaluate safety and efficacy in humans.

特性

IUPAC Name |

3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-16-5-4-6-17(13-16)14-28-15-21-23(18-9-11-19(25)12-10-18)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSNAMOOQJZOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

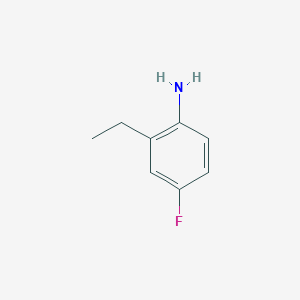

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

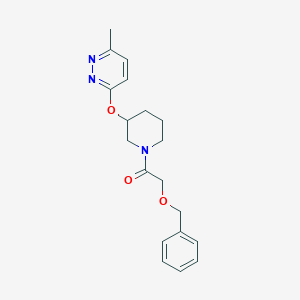

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

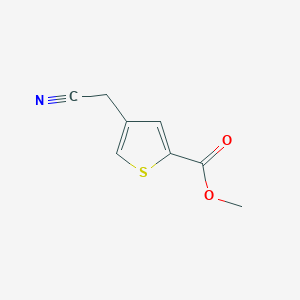

![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)